molecular formula C14H17ClF3NO3 B12997549 tert-Butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate

tert-Butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate

Cat. No.: B12997549
M. Wt: 339.74 g/mol
InChI Key: LWVMFUBHGIUPDD-LLVKDONJSA-N
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Description

tert-Butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a hydroxyethyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Utilized in the study of enzyme mechanisms and protein interactions.

Medicine:

  • Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group, preventing unwanted reactions at the amino site. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Uniqueness:

This detailed overview provides a comprehensive understanding of tert-butyl (S)-(1-(4-chloro-3-(trifluoromethyl)phenyl)-2-hydroxyethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17ClF3NO3

Molecular Weight

339.74 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxyethyl]carbamate

InChI

InChI=1S/C14H17ClF3NO3/c1-13(2,3)22-12(21)19-11(7-20)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11,20H,7H2,1-3H3,(H,19,21)/t11-/m1/s1

InChI Key

LWVMFUBHGIUPDD-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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